![molecular formula C20H15NO6 B2540523 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide CAS No. 898447-87-5](/img/structure/B2540523.png)
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide
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Overview
Description
The compound “2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide” is a complex organic molecule that contains several interesting structural features, including a benzofuran ring and a chromen ring . Benzofuran is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon and oxygen .
Molecular Structure Analysis
The molecular formula of this compound is C26H19NO6 . It contains a benzofuran ring, which is a type of aromatic ring that consists of a fused benzene and furan ring . It also contains a chromen ring, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .Mechanism of Action
The mechanism of action of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways in cancer cells and protecting neurons from oxidative stress and inflammation. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of various diseases associated with oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide in lab experiments include its potent anticancer and neuroprotective effects, as well as its antioxidant and anti-inflammatory properties. However, one limitation of this compound is that it is relatively complex to synthesize, which may make it difficult to produce in large quantities for clinical trials.
Future Directions
There are several future directions for research on 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the optimization of its therapeutic potential in cancer and neurological disorders through further preclinical and clinical studies. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide involves a multi-step process that includes the condensation of 7-methoxybenzofuran-2-carboxylic acid with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine group. This intermediate is then coupled with 6-bromo-2-oxo-2H-chromene-4-carboxylic acid, followed by acetylation of the final product to obtain this compound.
Scientific Research Applications
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. Some of the most promising research has been in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-24-16-4-2-3-11-7-17(27-20(11)16)14-9-19(23)26-15-6-5-12(8-13(14)15)25-10-18(21)22/h2-9H,10H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQAAOQBWDMOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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